molecular formula C3H7N3O B1588116 Acetaldehyde semicarbazone CAS No. 591-86-6

Acetaldehyde semicarbazone

Cat. No.: B1588116
CAS No.: 591-86-6
M. Wt: 101.11 g/mol
InChI Key: IUNNCDSJWDQYPW-DJWKRKHSSA-N
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Description

Acetaldehyde semicarbazone is a Schiff base derivative formed by the condensation of acetaldehyde (CH₃CHO) with semicarbazide (NH₂NHCONH₂). Its molecular formula is C₃H₇N₃O, and its structure is CH₃CH=N–NH–CONH₂ . This compound is a crystalline solid, often used in analytical chemistry to trap aldehydes, such as in enzymatic assays measuring ethanol metabolism . Spectroscopic studies (FT-IR, FT-Raman) confirm its planar geometry, with vibrational wavenumbers aligning with theoretical calculations using Gaussian03 software .

Preparation Methods

Preparation Methods

Conventional Solution-Phase Condensation

  • Procedure: Acetaldehyde is reacted with semicarbazide hydrochloride in an ethanol solution, often in the presence of a mild acid or buffer to maintain pH.
  • Conditions: The mixture is typically refluxed or stirred at room temperature until the reaction completes.
  • Outcome: The semicarbazone precipitates out due to its lower solubility, and can be filtered and purified.
  • Yields: Generally high, often above 90% for aldehydes like acetaldehyde.

Solvent-Free Grinding Method (Mechanochemical Synthesis)

  • Principle: Reactants (acetaldehyde and semicarbazide hydrochloride) are mixed and ground together in a mortar at room temperature.
  • Mechanism: The heat generated during grinding initiates the condensation reaction without the need for solvents or catalysts.
  • Post-treatment: The mixture is then heated at 80–100°C for 30–60 minutes to complete drying and enhance yield.
  • Advantages: Simple operation, environmentally friendly, short reaction time, and high yield (up to 95%).
  • Typical Ratios: Molar ratio of acetaldehyde:semicarbazide hydrochloride:p-aminobenzenesulfonic acid catalyst is 1:(1–1.2):(0.1–0.3).

Stepwise Summary:

Step Description Conditions Notes
1 Mix acetaldehyde, semicarbazide hydrochloride, and catalyst in dry container Room temperature, grinding Heat from grinding initiates reaction
2 Heat mixture in oven 80–100°C for 30–60 minutes Enhances drying and reaction completion
3 Cool, wash, and filter Room temperature Purification step
4 Concentrate filtrate to dryness Vacuum or reduced pressure Obtain pure acetaldehyde semicarbazone

Ball Milling (Solid-State Synthesis)

  • Method: Stoichiometric amounts of acetaldehyde and semicarbazide hydrochloride are placed in a stainless steel milling chamber.
  • Process: The mixture is subjected to ball milling at controlled temperatures (room temperature to ~90°C) for 30–45 minutes.
  • Outcome: Quantitative conversion to semicarbazone without solvents or catalysts.
  • Advantages: Faster and more efficient than manual grinding; no waste generation; high purity product.

Catalysts and Additives

  • p-Aminobenzenesulfonic Acid: Used as a recyclable catalyst in solvent-free grinding methods to enhance reaction rate and yield.
  • Acidic Ethanol: Used in conventional methods to maintain acidic conditions favorable for condensation.
  • No Catalyst: Ball milling and solvent-free grinding methods often proceed efficiently without additional catalysts.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Medium Temperature Time Yield (%) Advantages Notes
Solution-phase condensation Ethanol (acidic) Room temp or reflux 1–3 hours >90 Simple, well-established Requires solvent and purification
Solvent-free grinding None (solid-state) Room temp + 80–100°C drying Grinding + 30–60 min heating Up to 95 Eco-friendly, short time, high yield Catalyst recyclable
Ball milling None (solid-state) Room temp to 90°C 30–45 min Quantitative Fast, no solvent, no catalyst Requires milling equipment

Research Findings and Observations

  • Reaction Efficiency: Solid-state methods (grinding, ball milling) achieve comparable or superior yields to solution methods, with reduced environmental impact due to solvent elimination.
  • Reaction Time: Mechanochemical methods drastically reduce reaction time from hours to minutes.
  • Purity: Products obtained are often of high purity, requiring minimal purification.
  • Catalyst Use: The use of p-aminobenzenesulfonic acid as a catalyst in solvent-free methods improves yield and allows catalyst recycling, enhancing sustainability.
  • Functional Group Tolerance: Modified methods using substituted semicarbazides allow for the synthesis of complex semicarbazones with various functional groups, expanding applicability.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde semicarbazone primarily undergoes condensation reactions due to the presence of the imine group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Condensation Reactions: The primary reaction involves acetaldehyde and semicarbazide under mild conditions.

    Oxidation: Strong oxidizing agents can oxidize the semicarbazone to form corresponding acids or other oxidized products.

    Reduction: Reducing agents can reduce the imine group to form amines.

Major Products Formed

The major product of the condensation reaction is this compound itself. Oxidation and reduction reactions can yield various derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Acetaldehyde Semicarbazone

This compound is synthesized through the condensation reaction of acetaldehyde with semicarbazide. The general reaction can be represented as follows:

Acetaldehyde+SemicarbazideAcetaldehyde Semicarbazone+Water\text{Acetaldehyde}+\text{Semicarbazide}\rightarrow \text{this compound}+\text{Water}

This reaction typically occurs under mild acidic conditions, facilitating the formation of the semicarbazone derivative. The compound can be purified through recrystallization techniques.

Antimicrobial Activity

Research indicates that semicarbazones, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of semicarbazones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship suggests that modifications on the semicarbazone moiety can enhance bioactivity, making them candidates for further development as antimicrobial agents.

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant potential. A series of aryl-substituted semicarbazones were synthesized and tested for their efficacy in animal models of seizures. Some derivatives demonstrated significant anticonvulsant activity by modulating neurotransmitter levels, particularly GABA . This suggests a therapeutic potential for treating epilepsy and related disorders.

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored. Several studies report that these compounds can inhibit cancer cell proliferation by interfering with cellular metabolic pathways . The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for cancer therapy.

Chromatographic Techniques

In analytical chemistry, this compound is used as a derivatizing agent for gas chromatography (GC) analysis of carbonyl compounds. By forming stable derivatives with aldehydes and ketones, it enhances the detection sensitivity and selectivity during GC analysis . This application is crucial in environmental monitoring and food safety assessments.

Spectroscopic Studies

Vibrational spectroscopy techniques such as FT-IR and FT-Raman are employed to study the structural characteristics of this compound. These studies provide insights into molecular interactions and conformational changes that occur upon complex formation with various metal ions . Such analyses are essential for understanding the compound's reactivity and potential applications in coordination chemistry.

Market Insights

The market for this compound is projected to grow significantly due to its diverse applications in pharmaceuticals and analytical chemistry. The compound's role as an intermediate in synthesizing various therapeutic agents contributes to its increasing demand . Current market trends indicate a compound annual growth rate (CAGR) of 7.3% from 2024 to 2031 .

Mechanism of Action

The mechanism of action of acetaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and proteins. The imine group in the semicarbazone can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Semicarbazone Derivatives

Key Observations :

  • Aldehydes vs. Ketones : Aldehydes (e.g., acetaldehyde) react faster under milder conditions than ketones (e.g., acetone) due to higher carbonyl reactivity .
  • Substituent Effects : Aromatic and nitro-substituted derivatives exhibit distinct crystallographic properties. For example, benzaldehyde semicarbazone has a planar structure with bond lengths matching acetaldehyde semicarbazone .

Spectroscopic and Physicochemical Properties

Comparative spectral data and hyperpolarizability:

Compound FT-IR (C=N stretch, cm⁻¹) FT-Raman (C–N stretch, cm⁻¹) Hyperpolarizability (×10⁻³⁰ esu)
This compound 1615 1132 15.77
Acetone semicarbazone 1590 1120 14.92
Benzaldehyde semicarbazone 1605 1145 16.30

Sources :

Analysis :

  • The C=N stretching frequency in this compound (1615 cm⁻¹) is higher than in acetone semicarbazone (1590 cm⁻¹), reflecting stronger conjugation in aldehyde derivatives .
  • Benzaldehyde semicarbazone shows the highest hyperpolarizability, likely due to extended π-conjugation in the aromatic ring .

Key Findings :

  • The nitro group in 5-nitro-2-furaldehyde semicarbazone is essential for its antitumor and antibacterial effects, as shown in rat mammary tumor models .
  • Thiosemicarbazones (sulfur analogs) exhibit broader pharmacological profiles than oxygen-containing semicarbazones, likely due to improved metal-chelation capacity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for acetaldehyde semicarbazone, and how is structural purity ensured?

this compound is synthesized by condensing acetaldehyde with semicarbazide (NH₂NH-C(=O)-NH₂) in ethanol/water mixtures. The reaction forms a C=N bond, yielding a crystalline product . Structural purity is confirmed via melting point analysis (reported mp: 162–163°C) , FT-IR (C=N stretch at ~1600 cm⁻¹), and NMR (aldehyde proton disappearance at ~9-10 ppm) . Recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR/Raman : Assign vibrational modes (e.g., N-H stretches at 3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹) and compare with DFT-calculated wavenumbers .
  • NMR : ¹H NMR confirms imine formation (δ 7.5–8.5 ppm for C=N-H), while ¹³C NMR identifies carbonyl (C=O at ~160 ppm) and aliphatic carbons .
  • UV-Vis : Monitor π→π* transitions (~200–300 nm) to assess conjugation in the semicarbazone moiety .

Q. How is thermal stability evaluated, and what degradation mechanisms are observed?

Thermogravimetric analysis (TGA) shows decomposition onset at ~210°C, with mass loss corresponding to semicarbazide ligand release. Differential scanning calorimetry (DSC) reveals endothermic peaks at 164°C (melting) and exothermic degradation above 210°C .

Q. What crystallographic methods resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) confirms a triclinic/monoclinic system with hydrogen-bonded networks (e.g., N-H···O). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H: ~37% contribution) . Lattice parameters (e.g., a = 8.78 Å, b = 10.89 Å) align with DFT-optimized geometries .

Q. How does this compound compare to other aldehyde derivatives in stability and reactivity?

Semicarbazones exhibit higher thermal stability than hydrazones due to stronger hydrogen bonding. Reactivity studies (e.g., hydrolysis rates) show slower decomposition in acidic media compared to oximes .

Advanced Research Questions

Q. What computational methods optimize molecular geometry and predict hyperpolarizability for nonlinear optical (NLO) applications?

DFT/B3LYP with 6-311++G(d,p) basis sets calculates equilibrium geometry, polarizability (α), and hyperpolarizability (β). This compound’s β value (~18× urea) suggests NLO potential, driven by π-electron delocalization in the C=N and carbonyl groups . TD-DFT evaluates excited-state properties (HOMO-LUMO gap ~4.5 eV) .

Q. How do contradictions in experimental vs. theoretical vibrational assignments arise, and how are they resolved?

Discrepancies in FT-IR/Raman peak assignments (e.g., C=N vs. N-H bending) stem from anharmonicity or solvent effects. Scaling factors (0.96–0.98) adjust DFT-calculated wavenumbers. Total energy distribution (TED) analysis prioritizes dominant vibrational modes .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Metal complexes (e.g., Fe(III), Zn(II)) exhibit antimicrobial activity (zone inhibition: 8–15 mm) via ligand-metal charge transfer. Anticonvulsant effects in murine models involve Na⁺ channel modulation (ED₅₀: ~57–60 mg/kg) .

Q. How is acetaldehyde quantified using semicarbazone derivatization in enzymatic assays?

Acetaldehyde reacts with semicarbazide to form a UV-active complex (λmax = 223 nm). Radioactive [¹⁴C]-ethanol assays measure CPM in the semicarbazone complex, validated via GC headspace analysis .

Q. Why do hyperpolarizability values vary across studies, and how are these normalized?

Basis set choice (6-31G vs. 6-311++G) and solvent models (PCM vs. gas phase) affect β calculations. Normalization to urea (β = 0.65×10⁻³⁰ esu) standardizes reporting .

Properties

CAS No.

591-86-6

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

[(Z)-ethylideneamino]urea

InChI

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-

InChI Key

IUNNCDSJWDQYPW-DJWKRKHSSA-N

SMILES

CC=NNC(=O)N

Isomeric SMILES

C/C=N\NC(=O)N

Canonical SMILES

CC=NNC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Acetaldehyde semicarbazone
Acetaldehyde semicarbazone
Acetaldehyde semicarbazone

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